

Diethyl 1H-indole-2,6-dicarboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 1H-indole-2,6-dicarboxylate*

Cat. No.: B599610

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Diethyl 1H-indole-2,6-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **Diethyl 1H-indole-2,6-dicarboxylate**. Indole derivatives are a significant class of heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities. This document collates available data on the physicochemical properties, spectral characteristics, and synthetic methodologies related to **Diethyl 1H-indole-2,6-dicarboxylate**, presenting it in a manner that is accessible and informative for researchers, scientists, and professionals in the field of drug development. While specific biological activity data for this compound is limited in publicly accessible literature, this guide will also touch upon the known biological roles of structurally similar indole dicarboxylates to provide a context for future research and application.

Chemical and Physical Properties

Diethyl 1H-indole-2,6-dicarboxylate is a solid organic compound.^[1] Its core structure consists of a bicyclic indole ring system with ethyl ester functional groups at the 2 and 6

positions. The presence of these functional groups significantly influences the molecule's polarity, solubility, and reactivity.

Table 1: Physicochemical Properties of **Diethyl 1H-indole-2,6-dicarboxylate**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₅ NO ₄	[2]
Molecular Weight	261.27 g/mol	[2]
CAS Number	107516-75-6	[2]
Appearance	Solid	[1]
Melting Point	119°C to 121°C	[3]
Boiling Point	Not available	
Density	1.2 ± 0.1 g/cm ³	[3]
Flash Point	207.9 ± 23.2 °C	[3]

Table 2: Solubility Data

Quantitative solubility data for **Diethyl 1H-indole-2,6-dicarboxylate** in common laboratory solvents is not readily available in the literature. However, based on the solubility of structurally related dicarboxylic acid esters, it is expected to be soluble in many organic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to have low solubility in water.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections describe the expected spectral characteristics of **Diethyl 1H-indole-2,6-dicarboxylate** based on data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **Diethyl 1H-indole-2,6-dicarboxylate** is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the protons of the two ethyl ester groups.

Table 3: Predicted ^1H NMR Chemical Shifts

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H	~9.0 - 10.0	br s	1H
Aromatic H	~7.0 - 8.5	m	3H
C(3)-H	~7.0	s	1H
-OCH ₂ CH ₃ (x2)	~4.4	q	4H
-OCH ₂ CH ₃ (x2)	~1.4	t	6H

Note: These are predicted values based on typical chemical shifts for indole derivatives and may vary depending on the solvent and experimental conditions.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~160 - 170
Aromatic C	~110 - 140
-OCH ₂ CH ₃	~60 - 65
-OCH ₂ CH ₃	~14 - 15

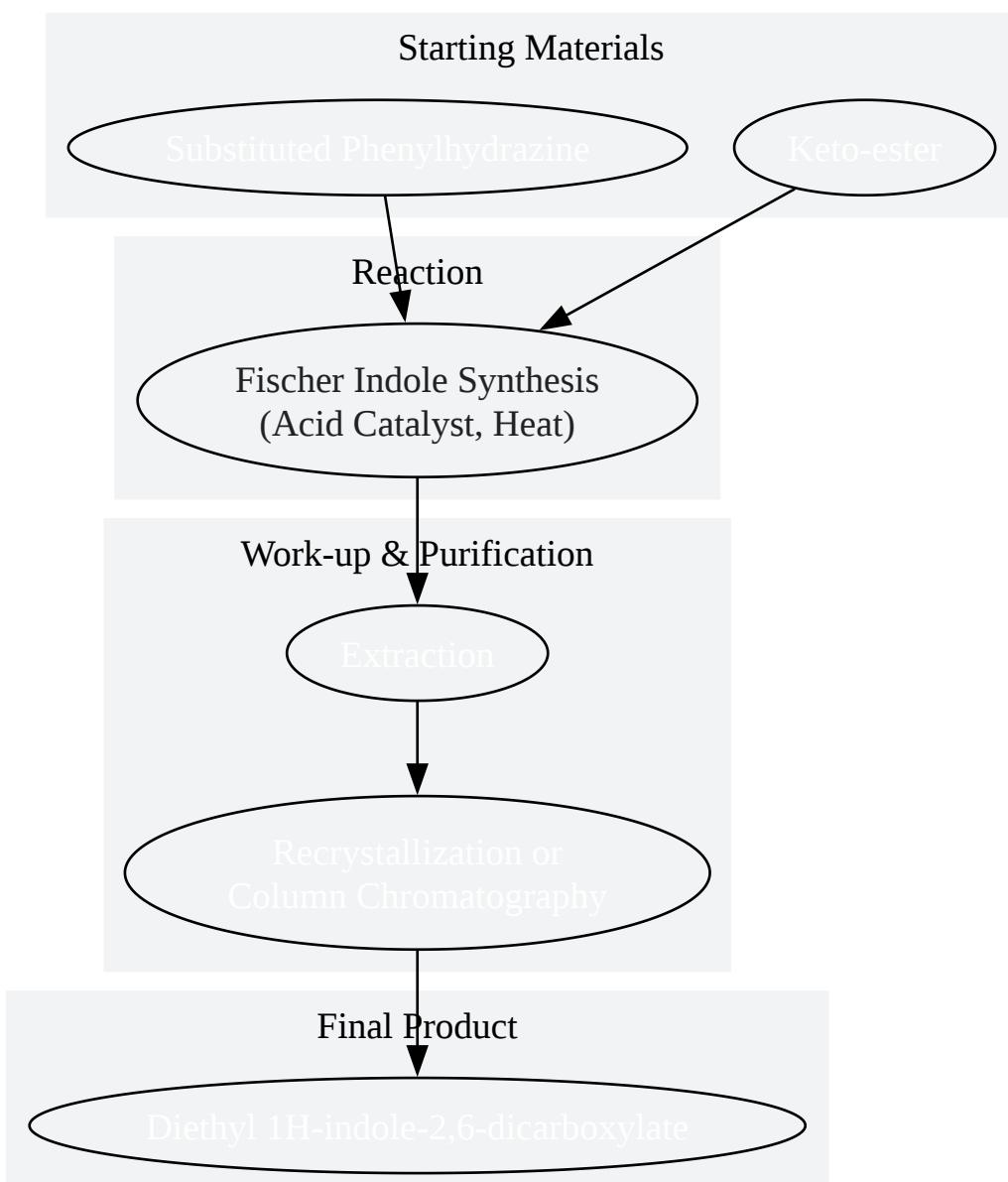
Note: These are predicted values and can be influenced by the solvent and experimental setup.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. For **Diethyl 1H-indole-2,6-dicarboxylate**, the molecular ion peak (M^+) would be expected at $m/z = 261$.

Key Fragmentation Pathways:

- Loss of an ethoxy group ($-OCH_2CH_3$) from the ester functionalities.
- Loss of an entire ethyl ester group ($-COOCH_2CH_3$).
- Cleavage of the indole ring structure under high-energy ionization.


Experimental Protocols

Synthesis of Diethyl 1H-indole-2,6-dicarboxylate

While a specific, detailed experimental protocol for the synthesis of **Diethyl 1H-indole-2,6-dicarboxylate** is not widely published, a plausible synthetic route can be derived from established methods for preparing similar indole derivatives, such as the Fischer indole synthesis.^[4]

General Procedure:

- Reaction Setup: A suitable substituted phenylhydrazine is reacted with an appropriate keto-ester in a suitable solvent (e.g., ethanol, acetic acid) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to facilitate the cyclization and formation of the indole ring.
- Work-up: Upon completion, the reaction mixture is cooled and poured into water. The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The extracted product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

[Click to download full resolution via product page](#)

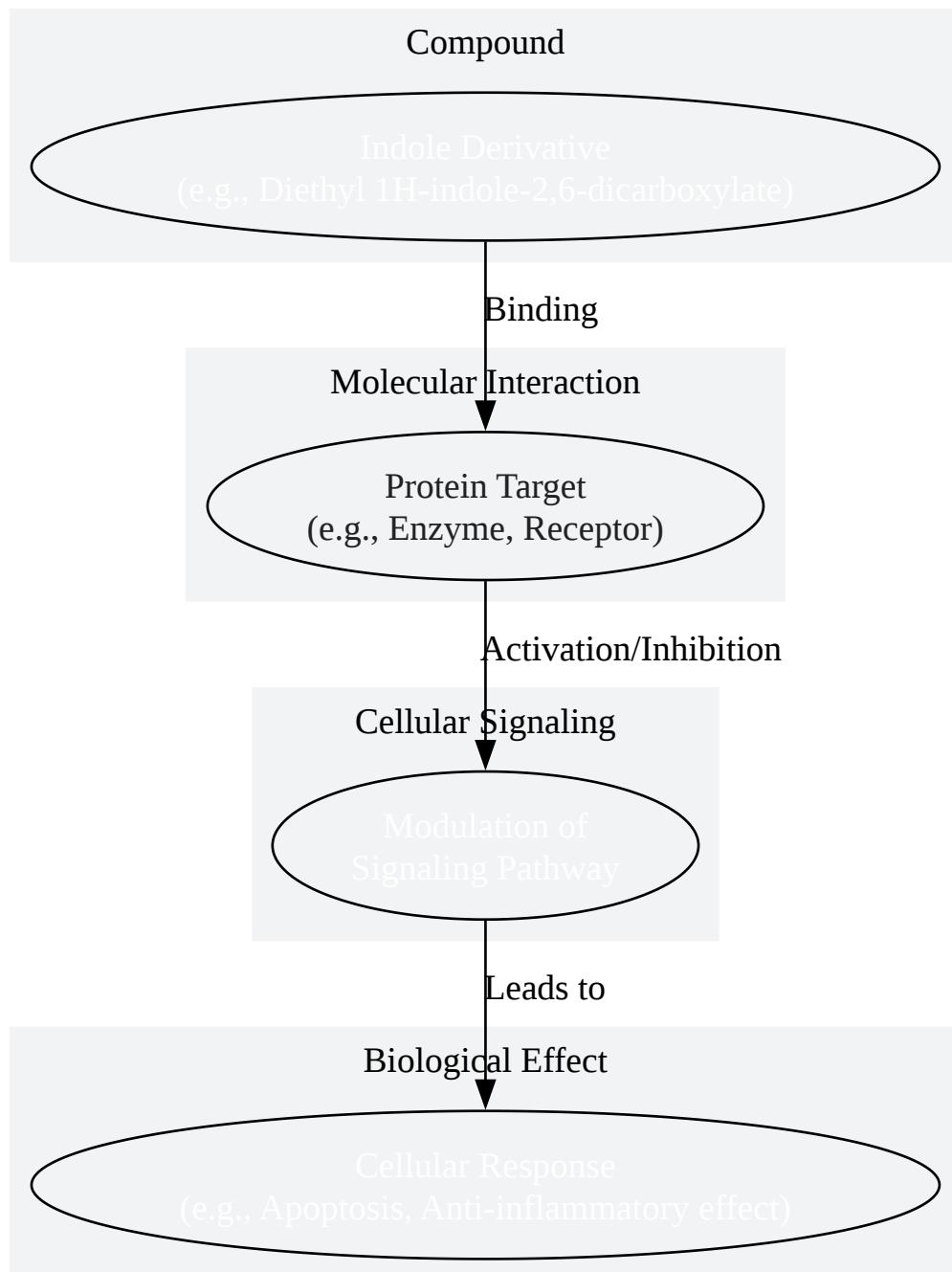
Caption: A generalized workflow for the synthesis of **Diethyl 1H-indole-2,6-dicarboxylate**.

Analytical Methods

- Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to get a preliminary assessment of the purity of the product. A suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

- High-Performance Liquid Chromatography (HPLC): For more accurate purity determination and for purification of small quantities, HPLC is the method of choice. A reverse-phase column with a mobile phase of acetonitrile and water is a common system for such compounds.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are essential for confirming the structure of the synthesized compound. Samples are typically dissolved in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Biological Activity and Potential Applications


The indole nucleus is a privileged scaffold in medicinal chemistry, with indole-containing compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[4] While specific biological data for **Diethyl 1H-indole-2,6-dicarboxylate** is scarce in the public domain, the presence of the dicarboxylate functionality suggests several potential avenues for its application in drug development.

The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to form amides, or other derivatives, allowing for the exploration of a diverse chemical space. These modifications can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Structurally related indole dicarboxylates have been investigated for their potential as:

- Enzyme inhibitors: The carboxylic acid derivatives could potentially interact with the active sites of various enzymes.
- Receptor ligands: The indole scaffold is known to interact with a variety of biological receptors.
- Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.

Further research, including *in vitro* and *in vivo* assays, is required to elucidate the specific biological activities of **Diethyl 1H-indole-2,6-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for an indole derivative.

Conclusion

Diethyl 1H-indole-2,6-dicarboxylate is a versatile building block for organic synthesis with potential applications in the development of new therapeutic agents. This guide has summarized its key chemical and physical properties, along with expected spectral data and general synthetic approaches. While direct biological data is currently limited, the established importance of the indole scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 107516-75-6[Diethyl1H-indole-2,6-dicarboxylate]- Acmec Biochemical [acmec.com.cn]
- 3. Diethyl 1H-indole-2,6-dicarboxylate|CAS 107516-75-6 [benchchem.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- To cite this document: BenchChem. [Diethyl 1H-indole-2,6-dicarboxylate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599610#diethyl-1h-indole-2-6-dicarboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com